molecular formula C20H20N4O B3007355 2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde CAS No. 2249277-73-2

2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde

Cat. No.: B3007355
CAS No.: 2249277-73-2
M. Wt: 332.407
InChI Key: XOIWJEIBSJCFOR-UHFFFAOYSA-N
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Description

The compound “2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde” is a complex organic molecule. It contains a benzylpyrrolidinyl group attached to a triazolyl group, which is further attached to a benzaldehyde group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . Another study reported the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which showed potent inhibitory activities against certain cancer cell lines .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the substitution reaction of 2 with ethynyltrimethylsilane was carried out to afford ethyl-2,6-bis ((trimethylsilyl)ethynyl)isonicotinate .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the IR, 1H NMR, and 13C NMR spectra of similar compounds have been reported .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, 1,2,4-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis .

Safety and Hazards

The safety and hazards associated with similar compounds have been reported. For instance, one of the compounds was classified as Acute Tox. 3 Oral according to the GHS classification .

Future Directions

The future directions in the research of similar compounds include their potential use in various applications such as catalysis, enzyme inhibition, photochemistry, molecular logic, and materials, e.g., polymers, dendrimers, and gels .

Properties

IUPAC Name

2-[1-(1-benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-15-17-8-4-5-9-19(17)20-14-24(22-21-20)18-10-11-23(13-18)12-16-6-2-1-3-7-16/h1-9,14-15,18H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIWJEIBSJCFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3C=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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